molecular formula C10H18O B15362053 4,4-Dimethyl-1-vinylcyclohexanol

4,4-Dimethyl-1-vinylcyclohexanol

Cat. No.: B15362053
M. Wt: 154.25 g/mol
InChI Key: XGKFCLKEGCJWSW-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexanol (B46403) Chemical Space

Cyclohexanols are a class of organic compounds that feature a hydroxyl group attached to a cyclohexane (B81311) ring. They serve as versatile precursors in the chemical industry for the production of commodities like nylon. grandviewresearch.comchemicalbook.com The reactivity of the hydroxyl group and the cyclohexane ring allows for a wide range of chemical transformations, including oxidation, esterification, and dehydration. chemicalbook.com

The introduction of substituents onto the cyclohexane ring, as seen in 4,4-dimethyl-1-vinylcyclohexanol, significantly influences the molecule's chemical and physical properties. The gem-dimethyl group at the 4-position provides steric bulk, which can direct the stereochemical outcome of reactions. The vinyl group at the 1-position, adjacent to the hydroxyl group, introduces a site of unsaturation, enabling a host of addition and polymerization reactions.

Significance as a Versatile Synthetic Building Block and Intermediate

This compound is a valuable building block in organic synthesis due to its bifunctional nature, containing both a hydroxyl group and a vinyl group. nih.govtamu.edu This allows for a two-pronged approach to molecular elaboration. The hydroxyl group can be used to introduce other functional groups or to direct the formation of new rings. The vinyl group can participate in a variety of reactions, including:

Addition reactions: Halogens, hydrogen halides, and other electrophiles can add across the double bond.

Oxidation: The vinyl group can be cleaved to form a ketone or a carboxylic acid.

Polymerization: The vinyl group can undergo polymerization to form long-chain polymers.

The synthesis of this compound can be achieved through the reaction of 4,4-dimethylcyclohexanone (B1295358) with a vinyl Grignard reagent. This reaction provides a straightforward route to this versatile intermediate.

Overview of Current Research Trajectories and Challenges

Current research involving cyclohexanol derivatives is focused on the development of greener and more efficient synthetic methods. mdpi.com This includes the use of heterogeneous catalysts and alternative energy sources like visible light to drive reactions. mdpi.com The oxidation of cyclohexanes to produce cyclohexanols and cyclohexanones remains a significant industrial process, and efforts are ongoing to improve its efficiency and reduce byproducts. researchgate.net

A key challenge in the synthesis of complex molecules from substituted cyclohexanols is controlling the stereochemistry of the reactions. The conformation of the cyclohexane ring and the steric and electronic effects of the substituents all play a role in determining the outcome of a reaction. Researchers are exploring the use of chiral catalysts and auxiliaries to achieve high levels of stereocontrol. researchgate.net

The development of new synthetic methodologies that utilize readily available starting materials and minimize waste is a major focus of modern organic chemistry. nih.gov Compounds like this compound, which can be prepared from simple precursors and offer multiple points for chemical modification, are valuable assets in this endeavor. nih.govtamu.edu

Chemical and Physical Properties

PropertyValueSource
CAS Number 21378-16-5 chemicalbook.com
Molecular Formula C10H18O chemicalbook.com
Molecular Weight 154.25 g/mol chemicalbook.com
Boiling Point 93-96 °C at 20 Torr chemicalbook.com
Density 0.957 ± 0.06 g/cm³ (Predicted) chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-ethenyl-4,4-dimethylcyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-4-10(11)7-5-9(2,3)6-8-10/h4,11H,1,5-8H2,2-3H3

InChI Key

XGKFCLKEGCJWSW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C=C)O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4,4 Dimethyl 1 Vinylcyclohexanol and Its Derivatives

Grignard and Organometallic Addition Reactions

The addition of organometallic reagents to carbonyl compounds is a fundamental and powerful method for carbon-carbon bond formation and the synthesis of alcohols. rsc.orgsemanticscholar.org For the preparation of 4,4-Dimethyl-1-vinylcyclohexanol, the reaction of a vinyl-organometallic reagent with 4,4-dimethylcyclohexanone (B1295358) is the most direct approach.

The primary method for synthesizing this compound involves the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to the carbonyl carbon of 4,4-dimethylcyclohexanone. chemspider.commdpi.com This reaction is a classic example of a 1,2-addition to a ketone, resulting in the formation of a tertiary alcohol. semanticscholar.orgnih.gov

Regioselectivity: The key challenge in the addition of Grignard reagents to ketones is controlling the regioselectivity. Besides the desired 1,2-addition to the carbonyl group, side reactions such as enolization (where the Grignard reagent acts as a base to deprotonate the α-carbon) and reduction can occur, particularly with sterically hindered ketones. nih.gov In the case of 4,4-dimethylcyclohexanone, the gem-dimethyl group at the C4 position does not sterically hinder the carbonyl group excessively, but the presence of α-hydrogens means that enolization is a potential competing pathway. Ensuring that the vinyl Grignard reagent acts as a nucleophile rather than a base is crucial for maximizing the yield of the desired tertiary alcohol.

Stereoselectivity: While this compound itself is an achiral molecule, the principles of stereoselective addition are critical when synthesizing its chiral derivatives from substituted cyclohexanones. For instance, the addition of a Grignard reagent to a chiral ketone can lead to the formation of diastereomeric products. The facial selectivity of the nucleophilic attack is influenced by the steric and electronic properties of the substituents on the cyclohexane (B81311) ring, often following principles outlined by Cram's or Felkin-Anh models. wikipedia.org

To enhance the yield and selectivity of the Grignard reaction for synthesizing tertiary alcohols, careful optimization of reaction conditions is essential. Key parameters include the choice of solvent, temperature, and the use of additives.

Reagent and Solvent Selection: The reaction is typically performed using vinylmagnesium bromide or chloride in an aprotic ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. masterorganicchemistry.com These solvents are crucial as they solvate the magnesium center, stabilizing the Grignard reagent and facilitating its formation and reactivity.

Additives for Enhanced Selectivity: For ketones that are prone to enolization, additives such as cerium(III) chloride (CeCl₃) can be employed in a procedure known as the Luche reduction. While originally for reductions, the principle extends to organometallic additions. Cerium salts are believed to function by creating a more nucleophilic "ate" complex and increasing the oxophilicity of the carbonyl oxygen, thereby promoting nucleophilic addition over deprotonation. This can significantly improve the yield of the desired tertiary alcohol. Other metal salts, like those of zinc(II), can also be used to catalyze the selective alkylation of ketones, minimizing byproducts.

Temperature Control: Grignard reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) and allowed to warm to room temperature. youtube.com Low temperatures help to control the exothermicity of the reaction and can improve selectivity by disfavoring side reactions like enolization.

Table 1: Optimization of Grignard Reaction for Tertiary Alcohol Synthesis

Parameter Condition Rationale / Effect
Grignard Reagent Vinylmagnesium Bromide Provides the vinyl nucleophile for addition to the ketone.
Substrate 4,4-Dimethylcyclohexanone The ketone precursor for the target molecule.
Solvent Tetrahydrofuran (THF) Aprotic ether solvent that stabilizes the Grignard reagent.
Temperature 0 °C to Room Temp Controls reaction rate and minimizes side reactions.
Additive (Optional) Cerium(III) Chloride (CeCl₃) Increases the rate of 1,2-addition, suppresses enolization.

| Workup | Aqueous Ammonium Chloride | Quenches the reaction and protonates the alkoxide intermediate. |

Catalytic Hydrogenation and Reduction Strategies

An alternative and highly selective route to vinyl compounds is the partial reduction of a corresponding alkyne. This method offers excellent control over the formation of the double bond.

The synthesis of this compound can be achieved through the selective hydrogenation of its ethynyl (B1212043) precursor, 1-ethynyl-4,4-dimethylcyclohexanol . This precursor is readily synthesized by the addition of an acetylide anion (from acetylene (B1199291) gas and a strong base like sodium amide) to 4,4-dimethylcyclohexanone.

The critical step is the partial reduction of the alkyne's triple bond to a double bond without further reduction to a single bond (an ethyl group). This requires a catalyst that is active enough to hydrogenate an alkyne but is "poisoned" to prevent it from hydrogenating the resulting alkene.

The most prominent palladium-catalyzed approach for the selective hydrogenation of an alkyne to a cis-alkene is the use of a Lindlar catalyst . nih.govnih.gov This heterogeneous catalyst consists of palladium supported on a solid matrix, typically calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which has been deactivated with a "poison" such as lead acetate, lead(II) oxide, or quinoline (B57606). nih.govdiva-portal.org

The poison selectively deactivates the most active sites on the palladium surface. This modification reduces the catalyst's activity to a level where it can efficiently catalyze the addition of one mole of hydrogen (H₂) to the alkyne but is largely unreactive toward the resulting alkene, thus preventing over-reduction. The hydrogenation occurs with syn-addition stereochemistry, where both hydrogen atoms add to the same face of the alkyne, leading to a cis-alkene. nih.gov For a terminal alkyne like 1-ethynyl-4,4-dimethylcyclohexanol, this stereochemistry is not structurally apparent in the final product but is a fundamental mechanistic feature of the reaction.

Table 2: Palladium Catalysts for Selective Alkyne Hydrogenation

Catalyst System Composition Function Product Selectivity
Lindlar Catalyst Pd on CaCO₃, poisoned with Pb(OAc)₂ and/or quinoline Heterogeneous catalyst with reduced activity. High selectivity for the alkene (vinyl) product. Prevents over-reduction to the alkane (ethyl group). nih.gov

| Palladium on Barium Sulfate | Pd on BaSO₄, with quinoline | Similar to Lindlar catalyst; provides selective cis-alkene formation. | High selectivity for the alkene product. |

Cascade and Multi-Component Reaction Sequences

Modern synthetic chemistry increasingly focuses on efficiency, aiming to construct complex molecules in fewer steps with high atom economy. Cascade and multi-component reactions are powerful strategies that exemplify this philosophy.

Cascade Reactions: A cascade reaction (or tandem reaction) involves a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot without the isolation of intermediates. Such sequences are common in the biosynthesis of natural products like terpenes, where complex carbocyclic skeletons are assembled from simple precursors through a series of cationic cyclizations. While a specific cascade for the direct synthesis of this compound is not prominently documented, the principles of terpene synthesis suggest its feasibility. A hypothetical cascade could involve the cyclization of an acyclic precursor that simultaneously forms the dimethylcyclohexane ring and generates a carbocation at the C1 position, which is then trapped by a vinyl nucleophile or quenched to form the vinyl group in a subsequent step.

Multi-Component Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. These reactions are highly convergent and efficient. Designing an MCR for a specific target like this compound would be a sophisticated synthetic challenge. It might involve, for example, combining a vinyl-containing component, a precursor for the dimethylated six-carbon chain, and a carbonyl source in a single reaction vessel under conditions that promote their ordered assembly into the final tertiary alcohol structure. The development of such a reaction would represent a significant advancement in the synthesis of this class of compounds. semanticscholar.org

Diels-Alder Reactions for Precursor Synthesis

The Diels-Alder reaction, a powerful [4+2] cycloaddition, serves as an efficient method for the rapid assembly of the carbocyclic core of this compound precursors. This strategy involves the reaction of a substituted diene with a dienophile to construct a six-membered ring with high regio- and stereoselectivity. In this context, the key approach is the synthesis of a 4,4-dimethyl-substituted cyclohexene (B86901) derivative, which can then be further elaborated to the target alcohol.

A common strategy employs a 4,4-dimethyl-2-cyclohexenone as the dienophile. The investigation into the Diels-Alder reactivity of these enones provides a direct route to the 4,4-dimethyl-1-decalone ring system, which is a common structural motif in various natural products. The reaction of these cyclohexenones with dienes, often catalyzed by a Lewis acid such as boron trifluoride etherate, yields the corresponding decalone adducts efficiently. These decalones are advanced precursors that contain the required 4,4-dimethylcyclohexyl skeleton.

DienophileDieneCatalystProductYield
4,4-Dimethyl-2-cyclohexenoneIsopreneBoron trifluoride etherate4,4,8-Trimethyl-Δ¹˒⁶-octal-1-oneGood
4,4-Dimethyl-2-cyclohexenoneButadieneBoron trifluoride etherate4,4-Dimethyl-1-decaloneGood

This table presents representative Diels-Alder reactions for the synthesis of precursors containing the 4,4-dimethylcyclohexane scaffold.

Tandem Transformations Involving Allylic Substrates

Tandem reactions, or cascade reactions, offer a highly efficient approach to molecular complexity from simple starting materials in a single operation, avoiding the isolation of intermediates. The synthesis of substituted cyclohexanol (B46403) systems can be envisioned through a tandem sequence involving allylic substrates. For instance, a palladium-catalyzed cyclization of allenes can lead to various ring systems. nih.gov A conceptual tandem process for a related scaffold could involve a suitably substituted allylic compound that undergoes a metal-catalyzed cyclization. For example, a ruthenium catalyst could first mediate a ring-closing metathesis, followed by an isomerization of the resulting double bond to create a reactive intermediate that cyclizes to form the desired ring system. youtube.com

While a specific tandem transformation leading directly to this compound is not prominently documented, the principles of metal-catalyzed cyclizations of polyunsaturated allylic precursors represent a frontier for developing novel and efficient routes. Such a process would typically involve an acyclic precursor containing both the allylic and vinyl functionalities, which upon reaction with a catalyst like palladium or ruthenium, would undergo a cascade of bond formations to construct the target cyclic alcohol.

Derivatization and Interconversion from Related Cyclohexanone (B45756) Scaffolds

A highly practical and widely used approach for the synthesis of this compound involves the derivatization of pre-existing cyclohexanone frameworks. This method leverages commercially available or readily synthesized ketones as starting materials.

Chemoselective Functionalization of 4,4-Dimethylcyclohexanone

The most direct synthesis of this compound is achieved through the chemoselective 1,2-addition of a vinyl nucleophile to the carbonyl group of 4,4-Dimethylcyclohexanone. Grignard reagents, such as vinylmagnesium bromide, are exceptionally effective for this transformation. masterorganicchemistry.com The reaction proceeds via the nucleophilic attack of the vinyl carbanion on the electrophilic carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide, yielding the tertiary alcohol. masterorganicchemistry.com This method is highly chemoselective, as the Grignard reagent preferentially attacks the ketone carbonyl over other potentially reactive sites.

The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to maintain the reactivity of the Grignard reagent. The steric hindrance at the alpha-positions of the ketone does not significantly impede the approach of the small vinyl nucleophile.

Starting MaterialReagentSolventProduct
4,4-DimethylcyclohexanoneVinylmagnesium bromideTetrahydrofuran (THF)This compound
4,4-DimethylcyclohexanoneVinyllithiumDiethyl EtherThis compound

This table illustrates the direct vinylation of 4,4-Dimethylcyclohexanone to produce the target compound.

Selective Transformations of Substituted Cyclohexenones

An alternative derivatization route begins with a cyclohexenone precursor, namely 4,4-dimethyl-2-cyclohexen-1-one. This α,β-unsaturated ketone presents two electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the double bond (C3). A key challenge is to achieve selective nucleophilic attack at the desired position. The reaction can result in either 1,2-addition (at the carbonyl) or 1,4-conjugate addition (at the double bond). libretexts.org

For the synthesis of this compound, a selective 1,2-addition of the vinyl group is required. The choice of nucleophile is critical in directing this selectivity. Strong, hard nucleophiles, such as Grignard reagents (e.g., vinylmagnesium bromide) and organolithium reagents, tend to favor rapid, kinetically controlled 1,2-addition to the carbonyl group. libretexts.org In contrast, softer nucleophiles like organocuprates (Gilman reagents) typically favor 1,4-conjugate addition. Therefore, by employing vinylmagnesium bromide, the vinyl group can be installed selectively at the C1 position to generate the desired allylic alcohol structure.

Starting MaterialReagentExpected Major Product (via 1,2-Addition)
4,4-Dimethyl-2-cyclohexen-1-oneVinylmagnesium bromide4,4-Dimethyl-1-vinylcyclohex-2-en-1-ol

This table shows the selective 1,2-addition to an α,β-unsaturated ketone precursor. The product is a close derivative and precursor to the target compound.

Mechanistic Investigations and Chemical Transformations of 4,4 Dimethyl 1 Vinylcyclohexanol

Olefin Formation and Dehydration Processes

Acid-Catalyzed Dehydration to 4,4-Dimethyl-1-vinylcyclohex-1-ene

The acid-catalyzed dehydration of 4,4-dimethyl-1-vinylcyclohexanol is a classic example of an elimination reaction that proceeds through a carbocation intermediate. The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group, water. Subsequent loss of water generates a tertiary carbocation at the C1 position. The stability of this carbocation is enhanced by the electron-donating effects of the adjacent alkyl groups.

A proton is then abstracted from an adjacent carbon to form a double bond. In the case of this compound, the primary product of this dehydration is 4,4-dimethyl-1-vinylcyclohex-1-ene. nist.govnih.gov This reaction highlights the regioselectivity of the elimination process, favoring the formation of the more substituted endocyclic double bond, which is in conjugation with the vinyl group.

Control of Regioselectivity and Stereoisomeric Outcomes in Elimination Reactions

The regioselectivity of elimination reactions of this compound can be influenced by the reaction conditions and the nature of the catalyst or reagent used. While acid-catalyzed dehydration predominantly yields the thermodynamically more stable conjugated diene, the use of other reagents could potentially lead to the formation of the exocyclic double bond, although this is generally less favored.

The stereoisomeric outcome of the elimination is also a key consideration. The formation of the double bond within the cyclohexene (B86901) ring can, in principle, lead to different geometric isomers if the substitution pattern allows. However, in the case of 4,4-dimethyl-1-vinylcyclohex-1-ene, the substitution pattern around the newly formed double bond does not lead to E/Z isomerism.

Olefin Metathesis and Carbon-Carbon Bond Forming Reactions

Cross-Metathesis with Ruthenium-Based Catalysts

The vinyl group of this compound is amenable to olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. Cross-metathesis with a suitable olefin partner in the presence of a ruthenium-based catalyst can lead to the synthesis of a variety of substituted olefins. Ruthenium catalysts are known for their high tolerance to various functional groups, including alcohols, making them ideal for this transformation. nih.gov

The reaction involves the interaction of the vinyl group with the ruthenium alkylidene complex, leading to a metallacyclobutane intermediate. This intermediate then undergoes cycloreversion to release the new olefin product and regenerate the catalyst. The choice of the ruthenium catalyst, such as first or second-generation Grubbs or Hoveyda-Grubbs catalysts, can influence the efficiency and selectivity of the reaction. rsc.orgresearchgate.net

Table 1: Examples of Ruthenium-Based Catalysts for Cross-Metathesis

Catalyst Name Generation Key Features
Grubbs Catalyst, 1st Generation First High activity for a range of olefins.
Grubbs Catalyst, 2nd Generation Second Higher activity and better stability than 1st generation.

Transition-Metal-Free Tandem Allylic Borylation

Recent advancements have explored transition-metal-free methods for the functionalization of allylic alcohols. While specific studies on this compound are not detailed in the provided search results, the general principles of tandem allylic borylation could be applied. This type of reaction would involve the activation of the allylic alcohol, followed by a borylation step to introduce a boron-containing functional group. This would create a valuable synthetic intermediate for further cross-coupling reactions.

Rearrangement Reactions and Isomerizations

The carbocation intermediate formed during the acid-catalyzed dehydration of this compound can also undergo rearrangement reactions. One possible rearrangement is a 1,2-hydride or 1,2-alkyl shift, which would lead to the formation of a different carbocation and subsequently a different olefin product. For example, a 1,2-methyl shift from the C4 position to the C3 position could potentially occur, leading to a rearranged carbocation.

However, the stability of the initially formed tertiary carbocation at C1 makes significant rearrangement less likely under standard dehydration conditions. Isomerization of the resulting diene, 4,4-dimethyl-1-vinylcyclohex-1-ene, could also occur under prolonged exposure to acidic conditions, potentially leading to a mixture of isomeric dienes. The specific conditions of the reaction, such as temperature and the strength of the acid used, would play a crucial role in determining the extent of any rearrangement or isomerization processes. wiley-vch.de

Lewis Acid Promoted Oxidative Rearrangements of Tertiary Allylic Alcohols

While specific studies detailing the Lewis acid-promoted oxidative rearrangement of this compound are not extensively documented in the provided search results, the reactivity of tertiary allylic alcohols in the presence of Lewis acids is a well-established area of organic synthesis. These reactions often proceed through the formation of a carbocation intermediate, which can then undergo a variety of transformations, including rearrangements, to yield more stable products. The presence of the vinyl group and the gem-dimethyl substituted cyclohexane (B81311) ring in this compound presents a unique substrate for such rearrangements.

In a related context, the dienone-phenol rearrangement, which is acid-catalyzed, involves the migration of an alkyl group. pw.live This suggests that under Lewis acidic conditions, the methyl groups or the vinyl group of this compound could potentially migrate. The driving force for these rearrangements is often the formation of a more stable carbocation or a final product with increased thermodynamic stability, such as a conjugated system.

Anionic Oxy-Cope Rearrangement Pathways from Vinylcyclohexanol Precursors

The anionic oxy-Cope rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds with a significant rate acceleration compared to its neutral counterpart. wikipedia.orgorganic-chemistry.org This reaction involves the slideshare.netslideshare.net-sigmatropic rearrangement of a 1,5-dien-3-ol after deprotonation of the hydroxyl group to form an alkoxide. organic-chemistry.orgmasterorganicchemistry.com The resulting enolate is then protonated during workup to yield a δ,ε-unsaturated carbonyl compound. organic-chemistry.org The rate of the anionic oxy-Cope rearrangement can be accelerated by factors of 10¹⁰ to 10¹⁷. wikipedia.orgorganic-chemistry.org

For a precursor like this compound, which is a 1,5-dien-3-ol system, treatment with a strong base such as potassium hydride would generate the corresponding potassium alkoxide. organic-chemistry.orgyoutube.com This intermediate would then be poised to undergo the anionic oxy-Cope rearrangement. The reaction is typically rendered irreversible by the subsequent tautomerization of the initially formed enol to a more stable ketone. wikipedia.orgorganic-chemistry.org The use of a crown ether is often employed to sequester the potassium cation and promote a faster, more efficient reaction. youtube.com

Table 1: Comparison of Cope, Oxy-Cope, and Anionic Oxy-Cope Rearrangements

Rearrangement TypeSubstrateConditionsDriving Force
Cope1,5-dieneThermalThermodynamic stability of the product diene
Oxy-Cope1,5-dien-3-olThermalTautomerization of the enol product to a carbonyl
Anionic Oxy-Cope1,5-dien-3-olBase (e.g., KH)Formation of a stable enolate intermediate

Dienone-Phenol Rearrangement in Related Systems

The dienone-phenol rearrangement is a classic acid-catalyzed reaction in organic chemistry where a 4,4-disubstituted cyclohexadienone rearranges to a 3,4-disubstituted phenol. pw.liveslideshare.netwikipedia.org This reaction proceeds through the formation of a carbocation intermediate upon protonation of the carbonyl oxygen. pw.live Subsequent migration of one of the substituents at the C4 position leads to the formation of a more stable, aromatic phenol. pw.liveslideshare.net

While this compound is not a dienone, understanding the dienone-phenol rearrangement provides insight into the potential migratory aptitude of the substituents on the gem-dimethyl substituted ring. In related systems, the migratory aptitude generally follows the order: vinyl > methyl. wikipedia.org This suggests that in a hypothetical rearrangement of a related dienone derived from this compound, the vinyl group would be more likely to migrate than a methyl group. The driving force for this rearrangement is the formation of a stable aromatic ring. pw.liveijrar.org

Functional Group Interconversions and Esterification

Methodologies for Carboxylic Acid Ester Preparation

The esterification of tertiary alcohols like this compound can be challenging due to steric hindrance and the potential for elimination side reactions under acidic conditions. However, several mild and efficient methods are available. One common approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. orgsyn.org This method allows for the formation of esters from carboxylic acids and alcohols under neutral conditions at room temperature. orgsyn.org

Another approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or anhydride, which can then react with the tertiary alcohol in the presence of a non-nucleophilic base. The use of highly efficient acylating agents catalyzed by substances like 4-dialkylaminopyridines can proceed without the need for pre-formed activated carboxylic acid derivatives. orgsyn.org

Selective Derivatization of Hydroxyl and Vinyl Moieties

The presence of both a hydroxyl group and a vinyl group in this compound allows for selective functionalization. The hydroxyl group can be converted into various derivatives, such as esters or ethers, under appropriate conditions. For instance, esterification can be achieved as described in the previous section.

The vinyl group can undergo a variety of reactions common to alkenes. For example, epoxidation of the double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The presence of the nearby allylic hydroxyl group can direct the stereochemistry of the epoxidation through hydrogen bonding, leading to the formation of a specific diastereomer. wikipedia.org Alternatively, the vinyl group can participate in other addition reactions or be utilized in cross-coupling reactions to form new carbon-carbon bonds. The selection of reagents and reaction conditions allows for the targeted modification of either the hydroxyl or the vinyl group, providing a versatile platform for the synthesis of more complex molecules.

Advanced Spectroscopic and Structural Elucidation of 4,4 Dimethyl 1 Vinylcyclohexanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of 4,4-Dimethyl-1-vinylcyclohexanol provides a detailed map of the proton environments. The vinyl group protons appear as a distinct set of signals in the downfield region due to the deshielding effect of the double bond. The proton on the carbon adjacent to the oxygen (H-2) typically presents as a doublet of doublets. The cyclohexyl ring protons exhibit complex multiplets resulting from their diastereotopic nature and various coupling interactions. The two methyl groups at the C4 position are chemically equivalent and thus appear as a single sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Vinyl-H (α to OH) 5.8 - 6.0 dd (doublet of doublets) J ≈ 17, 11
Vinyl-H (trans to CHR₂) 5.1 - 5.3 d (doublet) J ≈ 17
Vinyl-H (cis to CHR₂) 4.9 - 5.1 d (doublet) J ≈ 11
Cyclohexyl-H (axial & equatorial) 1.2 - 1.8 m (multiplet) -
Methyl-H (gem-dimethyl) 0.9 - 1.1 s (singlet) -

Note: Data is inferred from spectral data of analogous compounds such as 1-Vinylcyclohexanol and 4,4-dimethyl-2-cyclohexen-1-one. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum confirms the presence of all eight unique carbon atoms in the molecule. The hybridization of each carbon atom—sp² for the vinyl group and sp³ for the saturated ring and methyl groups—is evident from their respective chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-90 spectrum would show only the vinyl CH signal, while a DEPT-135 spectrum would display positive signals for CH and CH₃ groups and negative signals for CH₂ groups. The quaternary carbons (C1 and C4) would be absent from all DEPT spectra.

Table 2: Predicted ¹³C NMR Chemical Shifts and Hybridization

Carbon Assignment Predicted Chemical Shift (ppm) Hybridization DEPT-135 Signal
C1 (C-OH) 70 - 75 sp³ Absent
C2, C6 35 - 40 sp³ Negative
C3, C5 20 - 25 sp³ Negative
C4 (C(CH₃)₂) 30 - 35 sp³ Absent
C7, C8 (gem-dimethyl) 25 - 30 sp³ Positive
C9 (=CH₂) 110 - 115 sp² Negative

Note: Data is inferred from spectral databases and information on similar structures like 1,4-dimethylbenzene and cis-1,4-dimethylcyclohexane. docbrown.infochemicalbook.com The specific chemical shifts are estimations.

Variable Temperature (VT) NMR studies are instrumental in probing the conformational dynamics of cyclic systems. researchgate.net For this compound, the cyclohexane (B81311) ring exists predominantly in a chair conformation. At room temperature, the rate of chair-to-chair ring flipping is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

As the temperature is lowered, this ring-flipping process slows down. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of axial/equatorial protons will broaden and eventually resolve into two distinct signals. This allows for the determination of the energy barrier (ΔG‡) for the conformational interchange. rsc.org Such studies can provide quantitative data on the thermodynamic parameters of the equilibrium. rsc.org The bulky vinyl and hydroxyl groups on C1 and the gem-dimethyl groups on C4 significantly influence this dynamic process. researchgate.netrsc.org

Single-Crystal X-ray Diffraction for Definitive Stereochemical Assignments

Single-crystal X-ray diffraction provides the most unambiguous method for determining the three-dimensional structure of a crystalline solid. rsc.org This technique would definitively establish the bond lengths, bond angles, and solid-state conformation of this compound. nih.govresearchgate.net

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular formula of this compound is C₁₀H₁₈O, corresponding to a molecular weight of approximately 154.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 154. Key fragmentation pathways would include:

Loss of a methyl group (-CH₃): A prominent peak at m/z 139, resulting from the cleavage of one of the gem-dimethyl groups to form a stable tertiary carbocation.

Loss of a vinyl group (-CH=CH₂): A peak at m/z 127.

Loss of water (-H₂O): A peak at m/z 136, a common fragmentation for alcohols, leading to the formation of a cyclohexadiene species. nist.gov

Cleavage of the C-C bond adjacent to the oxygen: This can lead to various smaller fragments.

The fragmentation pattern provides a fingerprint that helps confirm the proposed structure.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity
O-H (Alcohol) Stretching 3200 - 3600 Strong, Broad (FT-IR)
C-H (sp²-H, Vinyl) Stretching 3010 - 3095 Medium (FT-IR)
C-H (sp³-H, Alkane) Stretching 2850 - 3000 Strong (FT-IR)
C=C (Vinyl) Stretching 1640 - 1680 Medium (FT-IR), Strong (Raman)
C-O (Alcohol) Stretching 1050 - 1150 Strong (FT-IR)

The FT-IR spectrum would be dominated by a strong, broad absorption for the O-H stretch and strong C-H and C-O stretching bands. nist.gov The C=C stretch of the vinyl group might be of medium intensity. In contrast, the C=C stretching vibration would likely produce a strong signal in the Raman spectrum due to the change in polarizability of the double bond. Together, these techniques provide complementary information to confirm the presence of the key functional groups. nist.gov

Table of Mentioned Compounds

Compound Name
This compound
1-Vinylcyclohexanol
4,4-dimethyl-2-cyclohexen-1-one
1,4-dimethylbenzene
cis-1,4-dimethylcyclohexane
4,4-Dimethylcyclohexadienone
Cyclohexanol (B46403), 4,4-dimethyl-
Cyclohexane, 1,4-dimethyl-

Computational and Theoretical Studies on 4,4 Dimethyl 1 Vinylcyclohexanol Systems

Conformational Analysis and Energy Minima Calculations

Preferred Chair and Boat Conformations of Substituted Cyclohexanols

The cyclohexane (B81311) ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In substituted cyclohexanols, the relative stability of the two possible chair conformers is determined by the steric interactions of the substituents. For 4,4-Dimethyl-1-vinylcyclohexanol, the gem-dimethyl group at the C4 position significantly influences the conformational equilibrium.

In one chair conformation, the hydroxyl and vinyl groups at C1 can be positioned axially or equatorially. The gem-dimethyl group at C4 will have one methyl group in an axial position and the other in an equatorial position in both chair flips. The key to determining the most stable conformation lies in minimizing the steric strain, particularly the 1,3-diaxial interactions.

The Thorpe-Ingold effect, or the gem-dimethyl effect, suggests that the presence of a gem-dimethyl group can influence the intramolecular reaction rates and conformational preferences by altering bond angles and steric hindrance. nih.gov In the context of this compound, this effect would rigidify the cyclohexane ring to some extent.

While the chair conformation is the most stable, other conformations such as the boat and twist-boat are also possible, though they are typically higher in energy. The boat conformation is generally a high-energy transition state between two twist-boat conformations. For related cyclohexasilane systems, density functional theory (DFT) calculations have shown that twist and boat conformations are energetically accessible, lying at higher energies than the chair form.

Table 1: Theoretical Relative Energies of Cyclohexane Conformations

ConformationRelative Energy (kJ/mol)
Chair0
Twist-Boat~23
Boat~28

Note: These are generalized values for an unsubstituted cyclohexane ring. The presence of substituents on this compound would alter these energy differences.

Quantum Chemical Investigation of Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions at the molecular level.

Density Functional Theory (DFT) for Transition State Energetics and Pathways

DFT calculations can be employed to map the potential energy surface of a reaction involving this compound. This allows for the identification of transition states, which are the highest energy points along the reaction coordinate, and the calculation of their corresponding activation energies. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be determined.

For reactions such as additions to the vinyl group or reactions involving the hydroxyl group, DFT can model the bond-breaking and bond-forming processes, providing a detailed picture of the electronic and geometric changes that occur. The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results.

Prediction of Regio- and Stereoselectivity Based on Electronic and Steric Factors

Many reactions of this compound can potentially yield multiple products (regioisomers or stereoisomers). Computational methods can predict the selectivity of these reactions by analyzing the electronic and steric properties of the molecule and the transition states leading to different products.

Molecular Modeling and Dynamics Simulations

While static quantum chemical calculations provide information about stationary points on the potential energy surface, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve.

These simulations can be used to explore the conformational landscape of the molecule in different environments, such as in various solvents. By analyzing the MD trajectory, one can determine the relative populations of different conformers and the rates of interconversion between them. Furthermore, MD simulations can provide insights into the interactions between the molecule and its surroundings, which can be crucial for understanding its behavior in a realistic chemical system. The application of molecular dynamics is particularly useful for analyzing complex systems, such as the interaction of molecules with cyclodextrins. mdpi.com

Role of 4,4 Dimethyl 1 Vinylcyclohexanol As a Key Intermediate in Complex Organic Synthesis

Total and Formal Synthesis of Natural Products

The strategic application of 4,4-dimethyl-1-vinylcyclohexanol and its derivatives has been instrumental in the synthesis of several complex natural products, particularly those featuring challenging terpenoid frameworks and polycyclic ring systems.

Application in Terpenoid Architectures

The structural motif of this compound is pre-embedded in numerous terpenoid skeletons, making it an ideal starting point for their synthesis. Its utility has been demonstrated in the synthesis of a range of natural products including himachalenes, elemanoids, clovanes, antrocin, and momilactones.

The synthesis of momilactones, a class of diterpenoids with allelopathic and antimicrobial properties, often involves the construction of a characteristic 9β-H pimarane (B1242903) skeleton. frontiersin.orgnih.gov Synthetic strategies have been developed to create the core tricyclic system of momilactones, highlighting the importance of intermediates that can establish the required stereochemistry. frontiersin.org While direct use of this compound is not explicitly detailed in all published syntheses, the structural elements it contains are fundamental to the assembly of these complex natural products. For instance, the synthesis of a model compound for momilactones, (±)-4,4-dinor-(9β-H)-pimara-7,15-diene, was achieved through a transannular Diels-Alder strategy, a powerful method for constructing polycyclic systems. frontiersin.org

The himachalenes, a class of sesquiterpenoids, have also been the target of total synthesis efforts. researchgate.net One approach to the synthesis of (+)-β-himachalene utilized a multi-step sequence starting from a different chiral precursor. researchgate.net However, the core bicyclo[5.4.0]undecane skeleton of himachalenes can be envisioned to be accessible from intermediates derived from this compound through various ring-forming and rearrangement reactions.

Construction of Decalin and Other Polycyclic Ring Systems

The decalin ring system, a common feature in many natural products, can be accessed through strategies involving intermediates structurally related to this compound. The synthesis of (±)-4,4-dinor-(9β-H)-pimara-7,15-diene, a model for momilactones, showcases the construction of a trans-syn-cis tricyclic system, which incorporates a decalin-like core. frontiersin.org This synthesis relied on a Diels-Alder reaction to form the key tricyclic framework. frontiersin.org

Precursor to Advanced Organic Building Blocks

Beyond its direct application in natural product synthesis, this compound serves as a valuable precursor for the generation of a diverse array of functionalized organic building blocks. These intermediates are then utilized in a wide range of synthetic transformations.

Synthesis of Functionalized Cyclohexenes and Cyclohexadienes

The vinylcyclohexene (B1617736) moiety is a key structural element in many synthetic targets. This compound can be readily converted to 1,4-dimethyl-4-vinylcyclohexene, a functionalized cyclohexene (B86901) derivative. nih.gov This transformation can be achieved through dehydration of the tertiary alcohol. The resulting diene system is a valuable participant in cycloaddition reactions, such as the Diels-Alder reaction, providing access to more complex bicyclic and polycyclic frameworks. organic-chemistry.org The synthesis of functionalized cyclohexenes is a significant area of research, with various methods being developed to introduce a range of substituents onto the cyclohexene ring. nih.govfigshare.comresearchgate.net

The synthesis of 1,4-cyclohexadienes can be accomplished through various methods, including the Birch reduction of aromatic compounds. organic-chemistry.org While not a direct conversion from this compound, the structural motifs present in its derivatives are relevant to the construction of these diene systems.

Directed Synthesis of Aldehydes and Ketones with Defined Stereochemistry

The controlled oxidation or rearrangement of this compound and its derivatives can lead to the formation of aldehydes and ketones with specific stereochemistry. For instance, the ozonolysis of the vinyl group can yield a ketone, while other oxidative cleavage methods can lead to the formation of aldehydes. youtube.com The stereochemistry of the starting alcohol can influence the stereochemical outcome of these transformations, allowing for the synthesis of chiral building blocks. The synthesis of ketones and aldehydes is a fundamental aspect of organic chemistry, with numerous established methods. youtube.com

Routes to Spirocyclic and Bicyclic Frameworks

The reactivity of the vinyl group and the cyclohexanol (B46403) ring in this compound provides multiple avenues for the construction of spirocyclic and bicyclic systems. Intramolecular reactions, such as cyclizations initiated by the vinyl group, can lead to the formation of fused or bridged ring systems. For instance, intramolecular Diels-Alder reactions of derivatives of this compound can generate complex bicyclic frameworks. Additionally, ring-closing metathesis has been employed to construct cyclic systems in the synthesis of complex molecules like himalensine A. nih.gov The synthesis of bicyclo[n.3.1] systems has been achieved using reactions of enamines with acrolein, demonstrating a strategy for forming bridged bicyclic structures. orgsyn.org

Strategies for Divergent Synthesis Pathways

The strategic value of this compound lies in its capacity to serve as a lynchpin in divergent synthesis, a powerful approach in organic chemistry that allows for the generation of multiple, structurally distinct compounds from a common intermediate. The inherent reactivity of its vinyl and hydroxyl groups can be selectively exploited to initiate a cascade of transformations, leading to a variety of molecular frameworks.

One of the key applications of this strategy is in the synthesis of spirocyclic sesquiterpenoids, a class of natural products characterized by their unique spirally joined ring systems and diverse biological activities. The chamigrane and perforane families of sesquiterpenoids, for instance, can be conceptually accessed from this compound.

A plausible and efficient strategy for the synthesis of chamigrane sesquiterpenoids involves an acid-catalyzed rearrangement of this compound. This reaction is thought to proceed through a key spirocyclic carbocation intermediate. The formation of this intermediate opens up pathways to various chamigrane skeletons. For example, treatment with a Lewis acid could initiate a Prins-type cyclization, where the vinyl group participates in the formation of the characteristic spiro[5.5]undecane core. Subsequent quenching of the resulting carbocation with different nucleophiles would lead to a variety of functionalized chamigrane derivatives.

Furthermore, the strategic placement of the gem-dimethyl group on the cyclohexane (B81311) ring plays a crucial role in directing the stereochemical outcome of these rearrangements, offering a degree of control over the final product's three-dimensional structure. This is particularly important in the synthesis of natural products, where specific stereoisomers often exhibit distinct biological properties.

The table below outlines a conceptual divergent synthesis strategy from this compound, highlighting the potential for generating diverse molecular scaffolds.

Starting MaterialKey IntermediatePotential Product ClassReaction Type
This compoundSpirocyclic CarbocationChamigrane SesquiterpenoidsAcid-catalyzed Rearrangement / Prins Cyclization
This compoundAllylic CationFunctionalized CyclohexanesElectrophilic Addition / Substitution
This compoundEpoxidePerforane PrecursorsEpoxidation followed by Ring Opening

Another divergent pathway could involve the epoxidation of the vinyl group in this compound. The resulting epoxide is a versatile intermediate that can undergo various nucleophilic ring-opening reactions. This approach could provide access to precursors for perforane sesquiterpenoids, which often feature a tetrahydropyran (B127337) ring system. The intramolecular attack of the hydroxyl group onto the activated epoxide, for instance, could forge this key heterocyclic ring. The specific reaction conditions and the choice of nucleophile would dictate the final product, allowing for the synthesis of a library of related compounds.

The ability to access multiple classes of complex molecules from a single, relatively simple starting material underscores the power and elegance of divergent synthesis. This compound, with its unique combination of functional groups and a pre-installed quaternary center, stands as a testament to the strategic importance of choosing the right building block in the design of efficient and versatile synthetic routes.

Polymer Chemistry and Materials Science Applications of Vinylcyclohexanol Derivatives

Monomer in Polymerization Reactions

The presence of a polymerizable vinyl group makes 4,4-Dimethyl-1-vinylcyclohexanol and its analogues valuable monomers for constructing a variety of polymer architectures. Both homopolymers and copolymers can be synthesized using different polymerization techniques, and the incorporation of specific functional groups, such as azlactones, allows for advanced polymerization control.

Homopolymerization and Copolymerization Techniques

While specific studies on the homopolymerization and copolymerization of this compound are not extensively documented in publicly available research, the general principles of vinyl polymer chemistry can be applied. Radical and cationic polymerization are two of the most common methods for polymerizing vinyl monomers.

Radical Polymerization: This technique typically involves the use of a radical initiator to start the polymerization of the vinyl group. The bulky 4,4-dimethylcyclohexyl group would likely influence the polymerization kinetics and the properties of the resulting polymer, potentially leading to materials with high glass transition temperatures and good thermal stability.

Cationic Polymerization: The vinyl ether and vinyl alcohol functionalities can be susceptible to cationic polymerization, often initiated by Lewis acids or protonic acids. nih.gov This method can lead to well-controlled polymer structures, particularly in the case of vinyl ethers. nih.govrsc.org However, the presence of the hydroxyl group in this compound could potentially interfere with certain cationic initiators, necessitating protection-deprotection strategies or the use of tolerant catalytic systems. nih.gov

Copolymerization of this compound with other vinyl monomers, such as acrylates, styrenes, or other vinyl ethers, would allow for the fine-tuning of the resulting copolymer's properties, including its solubility, mechanical strength, and thermal characteristics.

Controlled Radical Polymerization (e.g., RAFT) of Vinyl Azlactone Derivatives

A particularly interesting area of research involves the controlled radical polymerization of vinyl azlactone derivatives. While not directly involving this compound, the study of monomers like 2-vinyl-4,4-dimethylazlactone (VDMA) provides a powerful analogy for the potential of related functionalized vinylcyclohexanol monomers. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed to synthesize well-defined polymers from VDMA. osti.govresearchgate.net

RAFT polymerization allows for precise control over molecular weight and dispersity, leading to the formation of polymers with predictable architectures. sigmaaldrich.com This control is achieved through the use of a RAFT agent, which reversibly deactivates the growing polymer chains. sigmaaldrich.com The successful RAFT polymerization of VDMA suggests that a similar approach could be applied to a hypothetical vinylcyclohexanol monomer bearing an azlactone group, enabling the creation of advanced polymer structures. osti.govresearchgate.netrsc.org

Post-Polymerization Modification Strategies

A key advantage of incorporating functional groups like azlactones into polymers is the ability to perform post-polymerization modifications. This approach allows for the creation of a diverse range of functional materials from a single parent polymer.

Ring-Opening Reactions of Azlactone-Containing Polymers with Nucleophiles

Polymers containing azlactone rings, such as poly(2-vinyl-4,4-dimethylazlactone) (PVDMA), are highly reactive towards nucleophiles. nih.govrsc.org The five-membered azlactone ring readily undergoes a ring-opening reaction with primary amines, alcohols, and thiols. nih.govresearchgate.net This reaction is efficient and proceeds under mild conditions, often without the need for a catalyst. researchgate.net

This reactivity provides a versatile platform for attaching a wide array of molecules to the polymer backbone, including fluorescent dyes, bioactive compounds, and other functional moieties. nih.govnih.govacs.orgusm.edunih.gov

Table 1: Nucleophiles for Ring-Opening of Azlactone-Containing Polymers

Nucleophile ClassExampleResulting Linkage
Primary AminesAlkylamines, AnilinesAmide
AlcoholsMethanol, Benzyl AlcoholEster
ThiolsThiophenol, CysteamineThioester

This table is a generalized representation based on the known reactivity of azlactones.

Tailoring Polymer Properties through Chemical Derivatization

The ability to modify azlactone-containing polymers after their synthesis opens up a vast landscape for tailoring polymer properties. By carefully selecting the nucleophile for the ring-opening reaction, a wide range of functionalities can be introduced, thereby altering the physical and chemical characteristics of the polymer.

For instance, the introduction of hydrophilic or hydrophobic side chains can dramatically change the polymer's solubility. Grafting of long polymer chains can lead to the formation of graft copolymers with unique morphologies. The attachment of stimuli-responsive molecules can result in "smart" materials that change their properties in response to external triggers like pH or temperature. nih.govacs.orgusm.edunih.gov The introduction of twin α-end-groups has been shown to result in more hydrophobic species. rsc.org

Integration into Photosensitive Resin Compositions for Advanced Materials

While direct evidence for the use of this compound in photosensitive resins is limited in the reviewed literature, its structural components suggest potential applications in this field. Photosensitive resins, often used in 3D printing and photolithography, are typically composed of monomers, oligomers, photoinitiators, and other additives. researchgate.netrsc.org

The vinyl group of a this compound derivative could participate in photopolymerization reactions, where light is used to initiate the crosslinking of the resin. The bulky cyclohexyl group could contribute to the mechanical properties and thermal stability of the cured material. Furthermore, the hydroxyl group could potentially improve adhesion to substrates or be used for further chemical modifications.

The development of photosensitive resins often involves the use of multifunctional monomers and oligomers to create a crosslinked network upon curing. mdpi.com A vinylcyclohexanol derivative could be incorporated as a reactive diluent to control viscosity or as a comonomer to tailor the final properties of the cured material. For instance, polyurethane acrylate-based resins have been explored for 3D printing applications. rsc.org

Future Research Perspectives and Emerging Directions

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of 4,4-Dimethyl-1-vinylcyclohexanol typically involves the vinylation of 4,4-dimethylcyclohexanone (B1295358). The traditional method for this transformation is the Grignard reaction, utilizing vinylmagnesium halides. While effective, this method often requires stoichiometric amounts of the organometallic reagent and can present challenges in terms of selectivity and functional group tolerance. Future research is poised to address these limitations through the development of novel catalytic systems.

A promising area of investigation is the use of transition-metal catalysts to promote the vinylation of ketones. While direct catalytic vinylation of 4,4-dimethylcyclohexanone is not extensively reported, related transformations offer a blueprint for future work. For instance, copper-catalyzed cascade additions of vinyl Grignard reagents to esters have been shown to be effective for the synthesis of γ,δ-unsaturated ketones, demonstrating the potential of copper salts in activating vinyl nucleophiles. nih.gov Future research could explore the adaptation of such copper-catalyzed systems for the direct 1,2-addition of a vinyl group to 4,4-dimethylcyclohexanone, potentially with higher selectivity and under milder conditions than the traditional Grignard approach.

Another avenue lies in the development of catalytic systems that utilize alternative vinylating agents. For example, gold(I)-catalyzed intermolecular O-vinylation of cyclic 1,3-diketones with unactivated alkynes has been reported, showcasing the potential for catalytic activation of alkynes as vinyl surrogates. beilstein-journals.org Research into similar gold-catalyzed or other transition-metal-catalyzed additions to ketones like 4,4-dimethylcyclohexanone could lead to more efficient and atom-economical synthetic routes. Furthermore, titanium-catalyzed reductive dehydroxylative vinylation of tertiary alcohols presents a novel approach for creating vinylated all-carbon quaternary centers, which could be explored for the synthesis of derivatives of this compound. researchgate.net

The development of these novel catalytic systems would aim to not only improve the efficiency and selectivity of the synthesis of this compound but also to expand the scope of compatible functional groups, thereby increasing its utility as a synthetic intermediate.

Advancements in Enantioselective and Diastereoselective Synthesis

The structure of this compound contains a stereocenter at the C1 position. The development of methods for the enantioselective and diastereoselective synthesis of this and related substituted vinylcyclohexanols is a significant area for future research. Achieving high levels of stereocontrol is crucial for applications where the three-dimensional arrangement of atoms is critical, such as in the synthesis of pharmaceuticals and other biologically active molecules.

While specific research on the enantioselective synthesis of this compound is limited, advancements in the asymmetric synthesis of tertiary alcohols provide a strong foundation. For example, asymmetric addition of vinylaluminum reagents to ketones catalyzed by in situ prepared Ti(OiPr)4 complexes of (S)-BINOL has been shown to produce a variety of tertiary allylic alcohols with excellent enantioselectivities. organic-chemistry.org Adapting such chiral titanium complexes for the vinylation of 4,4-dimethylcyclohexanone could be a viable strategy.

Furthermore, the development of chiral ligands for Grignard reagents has shown promise in the asymmetric synthesis of tertiary alcohols. rsc.org Research into new classes of chiral ligands that can effectively control the stereochemical outcome of the addition of vinyl Grignard to the sterically hindered ketone, 4,4-dimethylcyclohexanone, would be a valuable contribution.

Diastereoselective synthesis is also a key consideration, particularly when the cyclohexyl ring contains other stereocenters. While 4,4-dimethylcyclohexanone itself is prochiral, reactions involving substituted derivatives would require control over the relative stereochemistry. Research into diastereoselective synthesis of highly substituted cyclohexanones and their subsequent conversion to vinylcyclohexanols is an active area. organic-chemistry.org For instance, understanding the facial selectivity of nucleophilic attack on substituted cyclohexanones can inform the design of diastereoselective syntheses of more complex analogs of this compound.

Future efforts in this area will likely focus on the design of new chiral catalysts and reagents that can provide high levels of both enantioselectivity and diastereoselectivity in the synthesis of this compound and its derivatives.

Integration with Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on the synthesis of this compound will undoubtedly focus on developing more sustainable and environmentally benign methodologies.

A key area for improvement is the solvent used in the synthesis. Traditional Grignard reactions often employ ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which have environmental and safety concerns. Research into greener solvent alternatives is crucial. For instance, one-pot syntheses combining ruthenium-catalyzed isomerization of allylic alcohols with the addition of organometallic reagents have been successfully performed in deep eutectic solvents, which are considered more environmentally friendly. rsc.org Applying such solvent systems to the synthesis of this compound could significantly improve its green credentials.

Another focus is on improving the atom economy of the synthesis. Catalytic methods, as discussed in section 8.1, are inherently more atom-economical than stoichiometric reactions. Developing catalytic vinylation reactions that proceed with high efficiency and minimize waste generation is a primary goal.

Furthermore, exploring alternative energy sources to drive the reaction, such as microwave irradiation or sonication, could lead to faster reaction times and reduced energy consumption. Visible-light-mediated synthesis of tertiary alcohols in water has also been reported, offering a very green approach that could potentially be adapted for the synthesis of compounds like this compound. rsc.org

Exploration of New Mechanistic Pathways and Reaction Discoveries

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound can pave the way for new discoveries and improved synthetic strategies. While the general mechanism of Grignard addition to ketones is well-established, the specific nuances for a sterically hindered ketone like 4,4-dimethylcyclohexanone warrant further investigation.

Future research could focus on computational and experimental studies to elucidate the transition states and intermediates involved in the vinylation reaction. This could provide insights into the factors controlling selectivity and help in the rational design of more efficient catalysts. For example, understanding the role of magnesium bromide in the Grignard reaction with nitriles has been a subject of study, and similar detailed mechanistic investigations for ketones could be beneficial. masterorganicchemistry.com

Beyond its synthesis, the reactivity of the tertiary vinyl carbinol motif in this compound offers opportunities for discovering new reactions. Tertiary allylic alcohols can undergo a variety of transformations. organic-chemistry.org For instance, investigations into the reactivity of vinyl trichloromethyl carbinols in Jocic-type reactions have led to new homologation methods. acs.orgacs.org Exploring analogous reactions with this compound could lead to the development of novel synthetic methodologies.

The vinyl group itself is a versatile functional handle for further transformations, such as cross-coupling reactions, additions, and polymerizations. Future research could explore the utility of this compound as a monomer or as a building block for the synthesis of more complex molecular architectures. The development of rhodium-catalyzed asymmetric ring-opening of vinyl cyclopropanes with boronic acids highlights the potential for novel C-C bond-forming reactions involving vinyl groups. nih.gov

Q & A

Q. Key Considerations :

  • Monitor reaction progress using GC-MS or NMR to confirm intermediate structures.
  • Optimize solvent polarity (e.g., THF for Grignard reactions) to enhance yield .

Advanced: How can conflicting data on the compound’s regioselectivity in reactions be resolved?

Methodological Answer:
Contradictions in regioselectivity (e.g., during epoxidation or electrophilic addition) may arise from:

  • Steric effects from the 4,4-dimethyl groups influencing reaction pathways.
  • Solvent polarity altering transition-state stability.

Q. Resolution Strategies :

  • Conduct DFT calculations to model transition states and compare with experimental outcomes .
  • Use isotopic labeling (e.g., deuterated solvents) to track reaction pathways .
  • Validate results with X-ray crystallography for unambiguous structural confirmation .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

TechniqueApplicationExample Data
¹H/¹³C NMR Assign stereochemistry and confirm vinyl group presenceVinyl protons: δ 5.0–6.0 ppm (multiplet) .
IR Spectroscopy Identify hydroxyl (3200–3600 cm⁻¹) and vinyl (1640–1680 cm⁻¹) stretches .
GC-MS Verify purity and molecular ion (M⁺ at m/z 168.2) .

Validation : Cross-reference with PubChem’s spectral libraries (DTXSID3066681) .

Advanced: How can researchers optimize reaction conditions to minimize by-products in vinyl group functionalization?

Methodological Answer:
By-products (e.g., dienes or over-oxidized products) can be mitigated by:

  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during vinyl group activation .
  • Catalyst selection : Use Pd(PPh₃)₄ for selective cross-coupling over Pd(OAc)₂ .
  • Additives : Include ligands like 1,2-bis(diphenylphosphino)ethane (dppe) to stabilize intermediates .

Case Study : A 2024 study achieved 85% yield by using microwave-assisted synthesis to shorten reaction times and suppress decomposition .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (potential irritant; see SDS analogs in ).
  • Waste Disposal : Neutralize acidic by-products before disposal (e.g., with NaHCO₃) .

Advanced Note : For large-scale reactions, implement inert atmosphere (N₂/Ar) to prevent polymerization of the vinyl group .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s biological activity?

Methodological Answer:

  • Step 1 : Synthesize analogs (e.g., varying substituents on the cyclohexanol ring) .
  • Step 2 : Test in vitro bioactivity (e.g., antimicrobial assays against E. coli or S. aureus) .
  • Step 3 : Perform docking simulations to identify binding interactions with target enzymes (e.g., cytochrome P450) .

Data Analysis : Use QSAR models to correlate substituent electronic effects (Hammett σ values) with activity .

Basic: How can researchers address discrepancies in reported melting points or solubility?

Methodological Answer:
Contradictions may arise from impurities or polymorphic forms.

  • Purification : Recrystallize using hexane/ethyl acetate mixtures.
  • DSC Analysis : Confirm melting point consistency with differential scanning calorimetry .
  • Solubility Testing : Use standardized solvents (e.g., DMSO for polar aprotic conditions) .

Advanced: What strategies improve enantioselectivity in asymmetric syntheses involving this compound?

Methodological Answer:

  • Chiral Catalysts : Employ Sharpless epoxidation catalysts (e.g., Ti(OiPr)₄ with tartrate ligands) .
  • Kinetic Resolution : Use enzymes like lipases to separate enantiomers during esterification .
  • Chromatography : Optimize chiral HPLC columns (e.g., Chiralpak AD-H) for analytical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.